molecular formula C16H18N2O B3198830 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide CAS No. 1016678-14-0

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B3198830
CAS No.: 1016678-14-0
M. Wt: 254.33 g/mol
InChI Key: VDIHJQDFPYZJBG-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes an aminomethyl group attached to a benzamide core

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIHJQDFPYZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzamide
  • N-(4-methylphenyl)benzamide
  • 3-(aminomethyl)benzamide

Uniqueness

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide is unique due to the presence of both the aminomethyl group and the 4-methylphenyl group attached to the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(Aminomethyl)-N-[(4-methylphenyl)methyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling pathways. Notably, compounds containing the 4-(aminomethyl)benzamide fragment have shown potent inhibition against various RTKs, including EGFR and PDGFR, with some derivatives achieving over 90% inhibition at low concentrations (10 nM) .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

Compound IDTarget KinaseInhibition (%) at 10 nM
11EGFR91
13PDGFR92

Antiviral Activity

In addition to anticancer properties, this compound has been identified as a potent entry inhibitor for filoviruses such as Ebola and Marburg. A series of 4-(aminomethyl)benzamide-based inhibitors demonstrated effective antiviral activity with EC50 values below 1 μM against these viruses . The mechanism involves blocking viral entry by interfering with the glycoprotein-mediated fusion process.

Table 2: Antiviral Efficacy Against Filoviruses

Compound IDVirusEC50 (μM)SI (Selectivity Index)
20Ebola0.11>100
32Marburg0.31>100

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the amide portion and the aromatic regions of the benzamide scaffold to enhance selectivity and potency. For instance, introducing various substituents has led to compounds with improved activity against both cancer and viral targets. The modifications aim to optimize binding affinity while minimizing cytotoxicity .

Case Study 1: Anticancer Research

A study evaluated several derivatives of the compound against a panel of cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to reference drugs. The most promising candidates were further tested in vivo, showing substantial tumor reduction in xenograft models .

Case Study 2: Antiviral Development

In a separate investigation, compounds derived from the aminomethyl-benzamide scaffold were tested for their ability to inhibit Ebola virus entry using pseudotyped viral assays. The results indicated that specific structural modifications led to enhanced antiviral activity while maintaining low cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide, and how can reaction conditions be standardized?

  • Methodology :

  • Step 1 : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between 3-(aminomethyl)benzoic acid derivatives and 4-methylbenzylamine .
  • Step 2 : Optimize solvent systems (e.g., dichloromethane or acetonitrile) and temperature (room temperature to reflux) to improve yield. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography or recrystallization. Validate purity using NMR (¹H/¹³C) and mass spectrometry .
    • Key Considerations : Hazard analysis for reagents (e.g., p-trifluoromethyl benzoyl chloride) and mutagenicity screening (Ames II testing) are critical for safety protocols .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous N-(aryl)benzamides .
  • Spectroscopy : Use ¹H/¹³C NMR to identify functional groups (e.g., amide NH at δ 8.5–9.5 ppm) and UV-Vis to assess electronic transitions .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactivity .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Enzyme Inhibition : Screen against bacterial PPTase enzymes using fluorogenic substrates (e.g., acps-PPTase) to assess interference with fatty acid biosynthesis .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify non-specific toxicity thresholds .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable MIC values across studies) be resolved?

  • Methodology :

  • Variable Control : Standardize assay conditions (pH, inoculum size, solvent concentration) to minimize batch-to-batch variability .
  • Target Validation : Use genetic knockout strains (e.g., PPTase-deficient E. coli) to confirm target specificity .
  • Metabolomic Profiling : Apply LC-MS to track metabolite changes in bacterial pathways (e.g., fatty acid biosynthesis) to correlate bioactivity with mechanism .

Q. What strategies improve the metabolic stability and bioavailability of this compound?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the aminomethyl moiety to enhance solubility and slow hepatic clearance .
  • PK/PD Studies : Administer in rodent models and measure plasma half-life via LC-MS. Correlate exposure levels with efficacy in infection models .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. How can computational methods elucidate its interaction with bacterial enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with PPTase active sites, focusing on trifluoromethyl and benzamide interactions .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify critical residues (e.g., Arg154 in acps-PPTase) .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity changes upon structural modifications (e.g., substituent effects) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Root Cause Analysis :

  • Reagent Purity : Compare supplier grades (e.g., Oakwood Chemical vs. Aladdin Bio-Chem) for hydroxylamine hydrochloride, which may introduce variability .
  • Scale Effects : Pilot small-scale reactions (1–10 mmol) before scaling up; continuous flow reactors may improve consistency in large batches .
  • Analytical Calibration : Validate HPLC/GC methods with internal standards (e.g., deuterated analogs) to ensure accurate yield quantification .

Tables for Key Data

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ReagentsReference
DCC/DMAP Coupling7899DCC, DMAP, CH₂Cl₂
Direct Aminolysis65954-Methylbenzylamine

Table 2 : Bioactivity Profile Against Bacterial Strains

StrainMIC (µg/mL)Target EnzymeReference
S. aureus (MRSA)8.2acps-PPTase
E. coli (WT)32.1Fatty Acid Synthase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 2
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3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide

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